molecular formula C₃₀H₄₁N₇O₆ B1140926 Tert-butyl 3-[4-[2-[[6-amino-9-[6-(ethylcarbamoyl)-2,2-dimethyl-3a,4,6,6a-tetrahydrofuro[3,4-d][1,3]dioxol-4-yl]purin-2-yl]amino]ethyl]phenyl]propanoate CAS No. 120225-76-5

Tert-butyl 3-[4-[2-[[6-amino-9-[6-(ethylcarbamoyl)-2,2-dimethyl-3a,4,6,6a-tetrahydrofuro[3,4-d][1,3]dioxol-4-yl]purin-2-yl]amino]ethyl]phenyl]propanoate

Cat. No.: B1140926
CAS No.: 120225-76-5
M. Wt: 595.69
Attention: For research use only. Not for human or veterinary use.
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Description

Tert-butyl 3-[4-[2-[[6-amino-9-[6-(ethylcarbamoyl)-2,2-dimethyl-3a,4,6,6a-tetrahydrofuro[3,4-d][1,3]dioxol-4-yl]purin-2-yl]amino]ethyl]phenyl]propanoate is a complex organic compound with potential applications in various scientific fields. This compound features a unique structure that includes a tert-butyl group, a phenyl ring, and a purine derivative, making it a subject of interest for researchers in chemistry, biology, and medicine.

Preparation Methods

The synthesis of Tert-butyl 3-[4-[2-[[6-amino-9-[6-(ethylcarbamoyl)-2,2-dimethyl-3a,4,6,6a-tetrahydrofuro[3,4-d][1,3]dioxol-4-yl]purin-2-yl]amino]ethyl]phenyl]propanoate involves multiple steps. The synthetic route typically starts with the preparation of the purine derivative, followed by the introduction of the ethylcarbamoyl group and the formation of the tetrahydrofuro[3,4-d][1,3]dioxol ring. The final steps involve the coupling of the purine derivative with the phenyl ring and the addition of the tert-butyl group. Industrial production methods may involve optimization of reaction conditions, such as temperature, pressure, and the use of catalysts, to improve yield and purity.

Chemical Reactions Analysis

Tert-butyl 3-[4-[2-[[6-amino-9-[6-(ethylcarbamoyl)-2,2-dimethyl-3a,4,6,6a-tetrahydrofuro[3,4-d][1,3]dioxol-4-yl]purin-2-yl]amino]ethyl]phenyl]propanoate can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using common oxidizing agents such as potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.

    Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, depending on the reagents and conditions used.

    Hydrolysis: The ester group in the compound can be hydrolyzed under acidic or basic conditions to yield the corresponding carboxylic acid and alcohol.

Scientific Research Applications

Tert-butyl 3-[4-[2-[[6-amino-9-[6-(ethylcarbamoyl)-2,2-dimethyl-3a,4,6,6a-tetrahydrofuro[3,4-d][1,3]dioxol-4-yl]purin-2-yl]amino]ethyl]phenyl]propanoate has several scientific research applications:

    Chemistry: The compound is used as a building block in the synthesis of more complex molecules and as a reagent in various organic reactions.

    Biology: It is studied for its potential biological activities, including its interactions with enzymes and receptors.

    Medicine: The compound is investigated for its potential therapeutic effects, such as its ability to inhibit specific enzymes or modulate biological pathways.

    Industry: It may be used in the development of new materials or as an intermediate in the production of pharmaceuticals and other chemicals.

Mechanism of Action

The mechanism of action of Tert-butyl 3-[4-[2-[[6-amino-9-[6-(ethylcarbamoyl)-2,2-dimethyl-3a,4,6,6a-tetrahydrofuro[3,4-d][1,3]dioxol-4-yl]purin-2-yl]amino]ethyl]phenyl]propanoate involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may bind to the active site of an enzyme, inhibiting its activity, or it may interact with a receptor, modulating its signaling pathways. The exact molecular targets and pathways involved depend on the specific biological context and the structure of the compound.

Comparison with Similar Compounds

Tert-butyl 3-[4-[2-[[6-amino-9-[6-(ethylcarbamoyl)-2,2-dimethyl-3a,4,6,6a-tetrahydrofuro[3,4-d][1,3]dioxol-4-yl]purin-2-yl]amino]ethyl]phenyl]propanoate can be compared with other similar compounds, such as:

    tert-butyl 4-((2-(diethylamino)ethyl)amino)-3,3-dimethylpiperidine-1-carboxylate: This compound features a tert-butyl group and a piperidine ring, but lacks the purine derivative and the complex tetrahydrofuro[3,4-d][1,3]dioxol ring.

    tert-butyl (2R,3R)-3-(hydroxymethyl)-2-methyl-azetidine-1-carboxylate: This compound contains a tert-butyl group and an azetidine ring, but does not have the phenyl ring or the purine derivative.

The uniqueness of this compound lies in its complex structure, which combines multiple functional groups and rings, making it a versatile compound for various scientific applications.

Properties

IUPAC Name

tert-butyl 3-[4-[2-[[6-amino-9-[6-(ethylcarbamoyl)-2,2-dimethyl-3a,4,6,6a-tetrahydrofuro[3,4-d][1,3]dioxol-4-yl]purin-2-yl]amino]ethyl]phenyl]propanoate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C30H41N7O6/c1-7-32-26(39)22-21-23(43-30(5,6)42-21)27(40-22)37-16-34-20-24(31)35-28(36-25(20)37)33-15-14-18-10-8-17(9-11-18)12-13-19(38)41-29(2,3)4/h8-11,16,21-23,27H,7,12-15H2,1-6H3,(H,32,39)(H3,31,33,35,36)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HTABKEQHHQHYFD-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCNC(=O)C1C2C(C(O1)N3C=NC4=C(N=C(N=C43)NCCC5=CC=C(C=C5)CCC(=O)OC(C)(C)C)N)OC(O2)(C)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C30H41N7O6
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

595.7 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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